molecular formula C19H19NO5 B1142321 FMOC-D-THR-OH CAS No. 118609-38-4

FMOC-D-THR-OH

Cat. No.: B1142321
CAS No.: 118609-38-4
M. Wt: 341.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-D-THR-OH, also known as N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis as a building block for introducing D-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-THR-OH typically involves the protection of the amino group of D-threonine with the FMOC group. This is achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the formation of a carbamate linkage between the FMOC group and the amino group of D-threonine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: FMOC-D-THR-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

FMOC-D-THR-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of FMOC-D-THR-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .

Comparison with Similar Compounds

FMOC-D-THR-OH can be compared with other FMOC-protected amino acids, such as:

    FMOC-L-THR-OH: The L-isomer of threonine, used for introducing L-threonine residues into peptides.

    FMOC-D-SER-OH: A similar compound used for introducing D-serine residues into peptides.

    FMOC-D-VAL-OH: Used for introducing D-valine residues into peptides.

Uniqueness: this compound is unique in its ability to introduce D-threonine residues into peptides, which can impart specific structural and functional properties to the resulting peptides. The presence of the hydroxyl group in threonine also allows for additional chemical modifications, such as phosphorylation .

Properties

CAS No.

118609-38-4

Molecular Formula

C19H19NO5

Molecular Weight

341.36

Origin of Product

United States

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